N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide
Description
N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide is a complex organic compound featuring a pyrazole ring substituted with ethyl and methyl groups, and a benzenesulfonamide moiety substituted with fluoro and methyl groups
Properties
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2S/c1-5-12-13(8-18(4)16-12)17-21(19,20)11-6-9(2)14(15)10(3)7-11/h6-8,17H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPSXIZMGUXFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NS(=O)(=O)C2=CC(=C(C(=C2)C)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones. The ethyl and methyl substituents are introduced during this step.
Next, the benzenesulfonamide moiety is synthesized separately, often starting from 4-fluoro-3,5-dimethylbenzenesulfonyl chloride. This intermediate can be prepared by sulfonation of 4-fluoro-3,5-dimethylbenzene followed by chlorination.
The final step involves coupling the pyrazole derivative with the benzenesulfonamide intermediate under suitable conditions, such as using a base like triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The fluoro group on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using a strong base or a metal catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride or a catalyst like palladium.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit interesting pharmacological properties due to its structural features. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the sulfonamide group further enhances its potential as a drug candidate, as sulfonamides are well-known for their antibacterial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique combination of functional groups makes it a versatile intermediate for the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pyrazole ring and sulfonamide group can participate in these interactions, potentially leading to inhibition or activation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1-phenylpyrazol-4-yl)-4-fluorobenzenesulfonamide
- N-(3-ethyl-1-methylpyrazol-4-yl)-4-chloro-3,5-dimethylbenzenesulfonamide
- N-(3-ethyl-1-methylpyrazol-4-yl)-4-fluoro-3,5-dimethylbenzenesulfonamide
Uniqueness
This compound stands out due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring, along with the fluoro and methyl groups on the benzenesulfonamide moiety, provides a unique steric and electronic environment that can lead to distinct properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
